molecular formula C14H19N5OS2 B6988625 N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide

N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B6988625
M. Wt: 337.5 g/mol
InChI Key: TUAZIVAQTFPORX-JTQLQIEISA-N
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Description

N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide is a complex organic molecule characterized by the presence of piperidine, thiophene, and triazole functional groups. Compounds with such structures are often investigated for their potential pharmacological activities due to their diverse chemical reactivity and biological properties.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS2/c20-12(16-10-3-1-6-15-9-10)5-7-19-13(17-18-14(19)21)11-4-2-8-22-11/h2,4,8,10,15H,1,3,5-7,9H2,(H,16,20)(H,18,21)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZIVAQTFPORX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)CCN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)CCN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide involves multiple steps, typically starting with the formation of the triazole ring, followed by the introduction of the thiophene and piperidine moieties. The key steps include:

  • Formation of the 1,2,4-triazole ring through the reaction of appropriate hydrazine derivatives with carboxylic acids or esters.

  • Thiophene ring synthesis, often through a Hantzsch synthesis or similar methods.

  • Piperidine ring formation via cyclization reactions involving amines and appropriate carbonyl compounds.

  • Coupling of these fragments under controlled conditions, using catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production methods are scaled up and optimized for efficiency and yield. This typically involves continuous flow chemistry to maintain reaction conditions, minimize waste, and ensure safety. Catalysts and reagents are selected based on cost-effectiveness and availability, while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide undergoes several types of chemical reactions, including:

  • Oxidation: The sulfanylidene group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The compound can be reduced at the triazole or thiophene rings under specific conditions to yield various reduced derivatives.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Typical conditions involve controlled temperatures, often under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products from these reactions depend on the reagents and conditions used. For example, oxidation of the sulfanylidene group yields sulfoxides or sulfones, while substitutions introduce various functional groups, potentially modifying the biological activity of the compound.

Scientific Research Applications

N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide has diverse applications in scientific research:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules for research into new materials or catalysts.

  • Biology: Investigated for its potential as a bioactive molecule, targeting specific enzymes or receptors in cellular studies.

  • Industry: Used in the development of novel polymers or materials with unique properties derived from its functional groups.

Mechanism of Action

The mechanism by which N-[(3S)-piperidin-3-yl]-3-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanamide exerts its effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: The triazole and thiophene rings can interact with the active sites of enzymes, inhibiting their function.

  • Receptor Binding: The piperidine ring can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

  • Pathway Interference: The compound may interfere with metabolic or signaling pathways, leading to changes in cellular function or death.

Comparison with Similar Compounds

  • Compounds with 1,2,4-triazole rings, which are known for their antimicrobial and antifungal properties.

  • Thiophene derivatives, often used in the development of pharmaceuticals and materials science.

  • Piperidine-containing compounds, frequently studied for their effects on the central nervous system and receptor interactions.

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